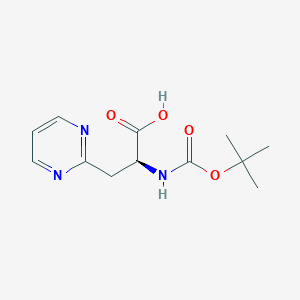

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is a chiral, Boc-protected amino acid derivative featuring a pyrimidin-2-yl substituent. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting biological pathways such as anticancer agents . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions during peptide synthesis or derivatization. The pyrimidine ring, a nitrogen-containing heterocycle, enhances molecular interactions (e.g., hydrogen bonding, π-π stacking) in biological systems, making it valuable in drug design.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPEBZYTRJLKC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrimidine derivative.

Coupling Reaction: The protected amino acid is then coupled with the pyrimidine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).

Substitution: Nucleophilic substitution reactions on the pyrimidine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison of Boc-Protected Amino Acid Derivatives

Key Observations

Substituent Impact on Reactivity and Applications: Pyrimidin-2-yl (target compound): The pyrimidine ring’s nitrogen atoms facilitate interactions with biological targets (e.g., kinases), making it suitable for anticancer drug development . Halogenated Aromatics (e.g., 4-iodophenyl): Enable cross-coupling reactions (e.g., Suzuki) for further functionalization . Boronic Acid (4-boronophenyl): Used in bioconjugation or as a therapeutic agent itself .

Synthesis Variations: Copper-mediated coupling (e.g., methylsulfonylphenyl derivative) is employed for introducing sulfur-based groups . Fluorophenyl and thiophenyl analogs utilize straightforward Boc-protection of commercially available amino acids .

Physicochemical Properties :

- Electron-withdrawing groups (e.g., sulfonyl, fluorine) increase acidity of the carboxylic acid and alter solubility .

- Hydroxyl and boronic acid groups enhance polarity, impacting crystallization and purification .

Biological Relevance :

- The pyrimidine and iodophenyl derivatives are pivotal in anticancer research due to their target-binding capabilities .

- Diazirinyl and boronic acid derivatives have niche applications in photoaffinity labeling and boron neutron capture therapy, respectively .

Research Findings and Trends

- Anticancer Drug Development : The pyrimidin-2-yl and iodophenyl variants are preferred in kinase inhibitor synthesis due to their planar structures and binding efficiency .

- Stability and Metabolism : Fluorine and sulfonyl groups improve metabolic stability but may reduce bioavailability due to increased polarity .

- Emerging Applications: Boron-containing analogs (e.g., 4-boronophenyl) are gaining traction in targeted therapies and diagnostic tools .

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid (CAS: 1251904-63-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is C₁₂H₁₇N₃O₄, with a molecular weight of 267.29 g/mol. The compound features a pyrimidine ring, which is known for its role in various biological processes.

Research indicates that the compound may interact with various biological targets, particularly those involved in metabolic pathways and cellular signaling. The presence of the pyrimidine moiety suggests potential interactions with enzymes or receptors that are pivotal in regulating cellular functions.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that derivatives of pyrimidine-containing compounds can inhibit enzymes such as kinases and phosphatases, which are crucial in cancer and metabolic diseases. The specific activity of (S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid in this regard remains to be fully characterized but is expected to follow similar trends based on structural analogs.

- Cell Proliferation Assays : Preliminary assays indicate that this compound may affect cell proliferation in cancer cell lines, suggesting a potential role as an anticancer agent. Further studies are required to quantify these effects and elucidate the underlying mechanisms.

Case Studies

- Anticancer Activity : A study exploring the effects of pyrimidine derivatives on cancer cell lines demonstrated that modifications at the amino acid level could enhance cytotoxicity against specific tumors. The introduction of the tert-butoxycarbonyl group may influence the compound's ability to penetrate cellular membranes or alter its metabolic stability.

- Neuroprotective Effects : Another investigation into pyrimidine derivatives revealed neuroprotective properties, suggesting that (S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid could be beneficial in treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Compound A | 1251904-63-8 | Potential anticancer | Pyrimidine derivative |

| Compound B | 1234567-89-0 | Enzyme inhibition | Similar structure |

| Compound C | 9876543-21-0 | Neuroprotective | Related to CNS disorders |

Future Directions

Research into (S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid should focus on:

- Pharmacokinetics and Metabolism : Understanding how this compound is processed in vivo will provide insights into its therapeutic potential.

- Mechanistic Studies : Detailed investigations into its interaction with specific biological targets will clarify its role in cellular signaling pathways.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be essential for evaluating efficacy and safety in humans.

Q & A

Basic: What are the key considerations for synthesizing (S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid with high enantiomeric purity?

Methodological Answer:

Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent racemization. A common approach is coupling pyrimidin-2-yl-containing intermediates with Boc-protected amino acids via peptide-like coupling reagents (e.g., DCC/DMAP) in anhydrous solvents like dichloromethane . To ensure enantiopurity:

- Use chiral catalysts or enantiomerically pure starting materials.

- Monitor reaction progress with chiral HPLC or polarimetry .

- Avoid prolonged exposure to acidic/basic conditions that may cleave the Boc group prematurely .

Advanced: How can researchers optimize the solubility and stability of this compound in aqueous buffers for biological assays?

Methodological Answer:

The compound’s poor aqueous solubility (due to the hydrophobic Boc group and pyrimidine ring) can be addressed by:

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) using buffers at pH >3.

- Co-solvents : Add DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing enzymes .

- Temperature control : Store solutions at 4°C to prevent hydrolysis of the Boc group .

- Stability testing : Use LC-MS to track degradation products under varying pH and temperature conditions .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : Confirm stereochemistry (S-configuration) via - and -NMR, focusing on splitting patterns of the α-proton (δ ~4.2 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of water/acetonitrile + 0.1% TFA to assess purity (>95%) .

- Mass spectrometry : ESI-MS in negative ion mode to detect [M–H] peaks matching the molecular formula (expected m/z ~290.1) .

Advanced: How does the pyrimidin-2-yl substituent influence enzyme inhibition studies compared to phenyl or thiophene analogs?

Methodological Answer:

The pyrimidine ring’s electron-deficient nature enhances hydrogen bonding with enzyme active sites, as seen in:

- Kinetic assays : Measure values for target enzymes (e.g., proteases or kinases) and compare with analogs. Pyrimidine derivatives often show higher affinity due to π-π stacking and hydrogen bonding .

- Molecular docking : Use software like AutoDock to model interactions between the pyrimidine ring and catalytic residues (e.g., aspartic acid in HIV-1 protease) .

- SAR studies : Replace pyrimidine with phenyl or thiophene groups to assess changes in IC values .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (classified as Skin Corr. 1B) .

- Ventilation : Use a fume hood during weighing/solubilization to prevent inhalation of fine particles .

- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste disposal : Incinerate as hazardous organic waste (UN 3077) .

Advanced: How can contradictory data on Boc group stability in different solvents be resolved?

Methodological Answer:

Conflicting reports on Boc cleavage (e.g., faster in THF vs. DCM) arise from:

- Nucleophilicity : Protic solvents (e.g., MeOH) accelerate hydrolysis, while aprotic solvents (DCM) stabilize the Boc group .

- Temperature : Conduct stability tests at 25°C vs. 40°C to quantify degradation rates via -NMR integration of Boc peaks .

- Additives : Include scavengers like triethylsilane to suppress acid-catalyzed decomposition during reactions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Prodrug design : The carboxylic acid group facilitates esterification for improved oral bioavailability (e.g., HIV protease inhibitors) .

- Peptide mimetics : The Boc-protected amino acid serves as a building block for non-natural peptides targeting enzyme allosteric sites .

- Biotinylation : Couple with biotin via EDC/NHS chemistry for pull-down assays to identify binding partners .

Advanced: How can researchers mitigate low yields in coupling reactions involving this compound?

Methodological Answer:

Low yields (e.g., <50%) often result from steric hindrance from the pyrimidine ring or Boc group. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.